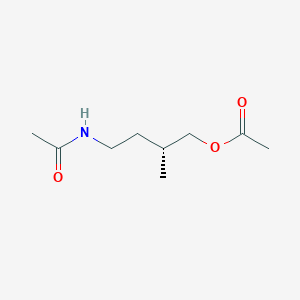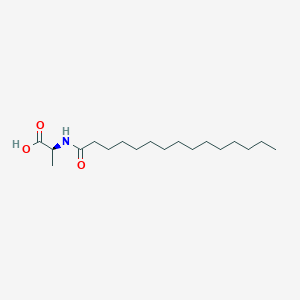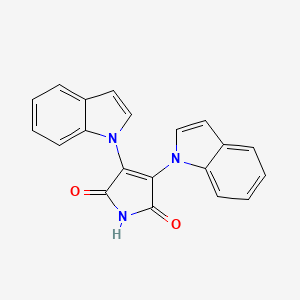
3,4-Di(indol-1-yl)pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Di(indol-1-yl)pyrrole-2,5-dione is a heterocyclic compound that features two indole groups attached to a pyrrole-2,5-dione core. Indole derivatives are known for their significant biological activities and are widely present in natural products and pharmaceuticals
Preparation Methods
The synthesis of 3,4-Di(indol-1-yl)pyrrole-2,5-dione typically involves a three-step reaction sequence: amidation, nucleophilic substitution, and cyclization . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.
Chemical Reactions Analysis
3,4-Di(indol-1-yl)pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole groups, which are rich in π-electrons.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3,4-Di(indol-1-yl)pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Di(indol-1-yl)pyrrole-2,5-dione involves its interaction with specific molecular targets, such as protein kinase C. By inhibiting this enzyme, the compound can modulate various cellular processes, including cell proliferation, secretion, and gene expression . The pathways involved often include phosphorylation of proteins on serine or threonine residues, which alters their activity and function.
Comparison with Similar Compounds
3,4-Di(indol-1-yl)pyrrole-2,5-dione can be compared with other similar compounds, such as:
3,4-Di(indol-3-yl)pyrrole-2,5-dione: This compound has a similar structure but differs in the position of the indole groups.
3,4-Di(1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione: This variant includes a methyl group, which can affect its chemical properties and biological activity.
The uniqueness of this compound lies in its specific arrangement of indole groups and its potent biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
570431-92-4 |
|---|---|
Molecular Formula |
C20H13N3O2 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
3,4-di(indol-1-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C20H13N3O2/c24-19-17(22-11-9-13-5-1-3-7-15(13)22)18(20(25)21-19)23-12-10-14-6-2-4-8-16(14)23/h1-12H,(H,21,24,25) |
InChI Key |
CDXNZQYZADSNCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=C(C(=O)NC3=O)N4C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
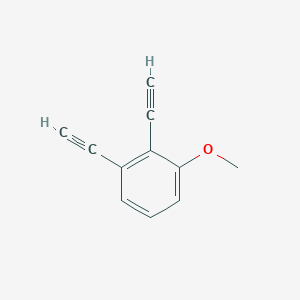
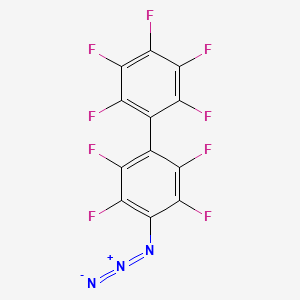
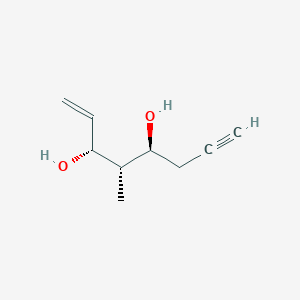
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
![Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-](/img/structure/B14240518.png)
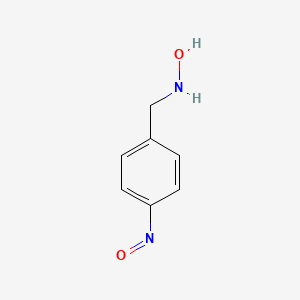
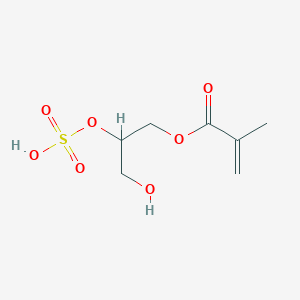
![Piperazine, 1-[bis(3-fluorophenyl)methyl]-](/img/structure/B14240528.png)
![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
